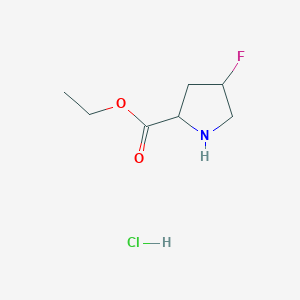
Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride
Descripción general
Descripción
Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H13ClFNO2 and its molecular weight is 197.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a five-membered nitrogen-containing heterocycle. The presence of the fluorine atom at the 4-position enhances its chemical properties, leading to increased binding affinity with biological targets.
Synthesis
The synthesis of ethyl 4-fluoropyrrolidine-2-carboxylate typically involves the reaction of ethyl 2-pyrrolidinecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. This reaction is often performed in inert solvents like dichloromethane at low temperatures to ensure selectivity and high yield .
The biological activity of ethyl 4-fluoropyrrolidine-2-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom significantly influences the compound's binding affinity, making it a valuable candidate for drug development. Its ester group can undergo hydrolysis, releasing active carboxylic acid derivatives that may further interact with biological targets .
Enzyme Interaction Studies
Research indicates that ethyl 4-fluoropyrrolidine-2-carboxylate modulates enzyme activity, particularly in metabolic pathways. For instance, studies have shown that it can inhibit certain enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders .
Case Studies and Research Findings
- Neurological Applications : In a study examining the effects on neurotransmitter systems, ethyl 4-fluoropyrrolidine-2-carboxylate demonstrated significant inhibition of monoamine oxidase (MAO), an enzyme critical for neurotransmitter degradation. The IC50 value was reported at approximately 50 nM, indicating strong potency .
- Therapeutic Potential : A recent investigation into its analgesic properties revealed that this compound could reduce pain responses in animal models by modulating cannabinoid receptor activity. The study highlighted a reduction in pain perception comparable to established analgesics .
- Antitumor Activity : Preliminary research has indicated that ethyl 4-fluoropyrrolidine-2-carboxylate exhibits antiproliferative effects on cancer cell lines, with IC50 values ranging from 20 to 100 µM depending on the cell type. This suggests potential utility in cancer therapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-chloropyrrolidine-2-carboxylate | Contains Cl instead of F | Lower binding affinity compared to F |
| Ethyl 4-bromopyrrolidine-2-carboxylate | Contains Br instead of F | Similar activity but less selective |
| Ethyl 4-iodopyrrolidine-2-carboxylate | Contains I instead of F | Altered reactivity and lower stability |
The unique presence of fluorine in ethyl 4-fluoropyrrolidine-2-carboxylate enhances its metabolic stability and bioavailability compared to other halogenated derivatives .
Propiedades
IUPAC Name |
ethyl 4-fluoropyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASGLVUKQFPIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















